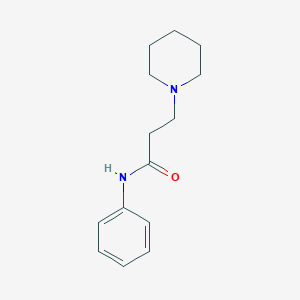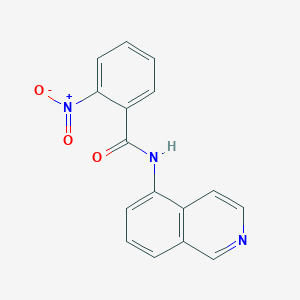![molecular formula C13H18N6 B246503 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a unique compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Applications De Recherche Scientifique
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and other diseases. One of the most well-known applications of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is in the study of Parkinson's disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been shown to cause Parkinson's-like symptoms in humans and other animals, making it a valuable tool for researchers studying the disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has also been used in studies of cancer, where it has been shown to have antitumor effects in some cases.
Mécanisme D'action
The mechanism of action of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death and damage to the nervous system, which is why 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has been shown to cause Parkinson's-like symptoms.
Biochemical and Physiological Effects
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial complex I, and the activation of apoptosis. These effects have been studied extensively in both in vitro and in vivo models, and have been shown to have implications for a variety of diseases and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments is its ability to induce Parkinson's-like symptoms in animals, making it a valuable tool for researchers studying the disease. 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is also relatively easy to synthesize, which makes it more accessible to researchers. However, there are also limitations to using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments, such as the fact that it can be toxic to cells and can cause cell death at high concentrations.
Orientations Futures
There are many future directions for research on 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine, including further studies of its mechanism of action, its potential use in the treatment of Parkinson's disease and other diseases, and its effects on other physiological processes. Additionally, there is a need for more research on the potential toxicity of 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine and its effects on different cell types. With continued research, 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine has the potential to become an even more valuable tool for scientific research.
Conclusion
In conclusion, 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine is a unique and valuable compound that has been widely studied for its potential use in scientific research. Its ability to induce Parkinson's-like symptoms in animals has made it a valuable tool for researchers studying the disease, and its range of biochemical and physiological effects make it a valuable tool for research in other areas as well. While there are limitations to using 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine in lab experiments, its potential benefits make it an important area of study for researchers in a variety of fields.
Méthodes De Synthèse
5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine can be synthesized using a variety of methods, but one of the most common involves the reaction of 4-(dimethylamino)benzaldehyde with 2,4,6-tris(bromomethyl)pyrimidine in the presence of a base. The resulting compound can then be reduced using a suitable reducing agent to yield 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine. This synthesis method has been well-established in the literature and has been used by many researchers to produce 5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine for their studies.
Propriétés
Formule moléculaire |
C13H18N6 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
5-[[4-(dimethylamino)phenyl]methyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H18N6/c1-19(2)9-5-3-8(4-6-9)7-10-11(14)17-13(16)18-12(10)15/h3-6H,7H2,1-2H3,(H6,14,15,16,17,18) |
Clé InChI |
NETUIOZVDFYYGS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)



![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)

![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)